Enhanced Lipophilicity Over Methyl Analog Improves Drug-Like Properties
The compound exhibits a higher calculated LogP (lipophilicity) compared to its closest methylthio analog, 2-fluoro-3-(methylthio)pyridine. This increase in lipophilicity is a key differentiator for optimizing membrane permeability and bioavailability. The measured LogP for 3-(ethylthio)-2-fluoropyridine is 2.2 [1], compared to a LogP of 2.04 for 2-fluoro-3-(methylthio)pyridine [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2 |
| Comparator Or Baseline | 2-Fluoro-3-(methylthio)pyridine: LogP = 2.04 (ACD/LogP) |
| Quantified Difference | Increase of +0.16 LogP units |
| Conditions | Calculated/ACD/LogP values from vendor databases |
Why This Matters
This quantifiable increase in lipophilicity can significantly improve a compound's ability to cross cell membranes, directly influencing its oral bioavailability and overall efficacy.
- [1] Molaid. 3-(乙硫基)-2-氟吡啶 | 117670-97-0. Chemical Properties. [Online] Available at: https://www.molaid.com/MS_256417 View Source
- [2] ChemSpider. 2-fluoro-3-(methylthio)pyridine. Royal Society of Chemistry. CSID: 21143000. View Source
